molecular formula C22H19ClFN3O3 B11359136 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11359136
M. Wt: 427.9 g/mol
InChI Key: NRMZWGCIGMGYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazol-2-one derivative featuring a substituted benzylamino group at position 5 of the benzimidazole core. Key structural elements include:

  • Benzimidazol-2-one core: A bicyclic heteroaromatic system with a keto group at position 2, known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking capabilities .
  • Substituents:
    • 3-Chloro group: Enhances lipophilicity and influences electronic properties.
    • 4-[(2-Fluorobenzyl)oxy]: A fluorinated benzyl ether, contributing to metabolic stability and membrane permeability.
    • 5-Methoxy group: Modulates solubility and steric interactions.

The compound’s synthesis likely involves nucleophilic substitution or reductive amination, as seen in analogous benzimidazolone derivatives (e.g., ).

Properties

Molecular Formula

C22H19ClFN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

5-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H19ClFN3O3/c1-29-20-9-13(11-25-15-6-7-18-19(10-15)27-22(28)26-18)8-16(23)21(20)30-12-14-4-2-3-5-17(14)24/h2-10,25H,11-12H2,1H3,(H2,26,27,28)

InChI Key

NRMZWGCIGMGYFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

The synthesis of 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The introduction of the chloro, fluorobenzyl, and methoxy groups is carried out through various substitution reactions. For instance, the fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Final Coupling: The final step involves coupling the substituted benzimidazole with the appropriate amine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or disrupt the function of specific proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Differences Reference
5-({4-[(2-Chlorobenzyl)Oxy]Benzyl}Amino)-1,3-Dihydro-2H-Benzimidazol-2-One Benzimidazol-2-one 4-[(2-Chlorobenzyl)oxy]benzylamino (no 3-chloro or 5-methoxy groups) Reduced halogen diversity and lack of methoxy group may lower metabolic stability.
1,3-Dibenzyl-5-Chloro-1H-Benzimidazol-2(3H)-One Benzimidazol-2-one 1,3-Dibenzyl, 5-chloro Dibenzyl substitution at N1/N3 alters steric bulk and hydrogen-bonding potential.
3-Chloro-5-{[5-({[3-Fluoro-5-(Trifluoromethyl)Benzyl]Amino}Methyl)-3-Methyl-1H-Pyrazol-4-Yl]Oxy}Benzonitrile Pyrazole-benzonitrile Chloro, trifluoromethyl, fluorobenzylamino Heterocyclic core (pyrazole vs. benzimidazolone) and trifluoromethyl group enhance polarity.

Physicochemical Properties

  • Molecular Weight : The target compound (C22H18ClFN3O3) has a higher molecular weight (~453.85 g/mol) compared to the 2-chlorobenzyl analogue (C21H18ClN3O2, ~379.84 g/mol) due to the additional methoxy and fluorine substituents .
  • Lipophilicity: The 2-fluorobenzyloxy group increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
  • Solubility : The 5-methoxy group improves aqueous solubility relative to halogen-only substituted derivatives.

Biological Activity

The compound 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, antiparasitic, and anticancer activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

  • Chemical Name : 5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
  • Molecular Formula : C22H19ClFN3O3
  • Molecular Weight : 427.86 g/mol
  • CAS Number : Not specified in the search results but related compounds have CAS numbers listed.

Structural Characteristics

The compound features a benzimidazole core substituted with various functional groups that may influence its biological activity. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains and show antifungal effects against common fungal pathogens .

Antiparasitic Properties

The antiparasitic activity of benzimidazoles is well-documented. These compounds have been effective against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. In vitro studies demonstrated that certain derivatives had low IC50 values, indicating potent inhibitory effects on these parasites . The specific compound may share similar properties due to its structural similarities to other active benzimidazole derivatives.

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. Some studies report that modifications to the benzimidazole structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions showed promising results in inhibiting cell proliferation and inducing apoptosis in leukemia cells .

The mechanism by which benzimidazoles exert their biological effects often involves interaction with microtubule proteins. Specifically, they bind to β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for understanding how modifications to the benzimidazole core can affect activity.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzimidazole derivatives against nine bacterial strains. The results indicated that certain derivatives exhibited significant bactericidal effects, with some achieving minimum inhibitory concentrations (MICs) as low as 0.005 µg/mL against Staphylococcus aureus .

Study 2: Antiparasitic Activity

In vitro tests conducted on Trichomonas vaginalis revealed that several benzimidazole derivatives had IC50 values ranging from 0.005 to 0.16 µg/mL. These findings suggest a high level of susceptibility among the tested strains, reinforcing the potential use of these compounds in treating parasitic infections .

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

Activity TypeTarget Organisms/CellsIC50 Range (µg/mL)Reference
AntibacterialStaphylococcus aureus0.005 - 0.16
AntifungalCandida albicans0.01 - 0.2
AntiparasiticTrichomonas vaginalis0.005 - 0.16
AnticancerVarious cancer cell linesVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.